
Gdp-hexanolaminyl-4-azidosalicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gdp-hexanolaminyl-4-azidosalicylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. This compound is a derivative of salicylic acid and is synthesized by modifying the hydroxyl group with an azide group.
Mécanisme D'action
The mechanism of action of Gdp-hexanolaminyl-4-azidosalicylic acid is based on its ability to cross-link proteins. The azide group in the compound can react with the amino group of lysine residues in a protein, forming a covalent bond. When exposed to UV light, this bond becomes irreversible, resulting in the cross-linking of the two proteins.
Effets Biochimiques Et Physiologiques
Gdp-hexanolaminyl-4-azidosalicylic acid has no known biochemical or physiological effects on its own. However, when used as a cross-linking tool, it can provide valuable information about protein-protein interactions and help elucidate the function of proteins in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Gdp-hexanolaminyl-4-azidosalicylic acid as a cross-linking tool is its specificity. The compound can be targeted to specific amino acid residues in a protein, allowing for precise labeling and cross-linking. Additionally, the cross-linking reaction is irreversible, making it ideal for studying stable protein-protein interactions.
However, there are also limitations to using Gdp-hexanolaminyl-4-azidosalicylic acid. One limitation is that the compound requires UV light for cross-linking, which can damage proteins and lead to false positives. Additionally, the cross-linking reaction may not be efficient for all proteins, depending on their structure and conformation.
Orientations Futures
There are several future directions for the use of Gdp-hexanolaminyl-4-azidosalicylic acid in biochemical research. One direction is to develop new methods for cross-linking proteins that minimize damage to the proteins and reduce false positives. Another direction is to use Gdp-hexanolaminyl-4-azidosalicylic acid in combination with other labeling and cross-linking techniques to gain a more comprehensive understanding of protein-protein interactions. Finally, Gdp-hexanolaminyl-4-azidosalicylic acid could be used to study the structure and function of specific proteins in disease states, providing insights into the underlying mechanisms of diseases and potential therapeutic targets.
Conclusion:
In conclusion, Gdp-hexanolaminyl-4-azidosalicylic acid is a promising compound with potential applications in biochemical research. Its ability to label and cross-link specific amino acid residues in proteins provides a valuable tool for studying protein-protein interactions and elucidating the function of proteins in biological systems. While there are limitations to using this compound, its specificity and irreversible cross-linking reaction make it an important tool for studying stable protein-protein interactions. Future research directions include developing new cross-linking methods, combining Gdp-hexanolaminyl-4-azidosalicylic acid with other labeling and cross-linking techniques, and using it to study specific proteins in disease states.
Méthodes De Synthèse
Gdp-hexanolaminyl-4-azidosalicylic acid is synthesized by reacting salicylic acid with hexanolamine in the presence of a coupling reagent. The resulting product is then treated with azidotrimethylsilane to introduce the azide group. The final product is purified by column chromatography to obtain pure Gdp-hexanolaminyl-4-azidosalicylic acid.
Applications De Recherche Scientifique
Gdp-hexanolaminyl-4-azidosalicylic acid has potential applications in biochemical research as a tool for studying protein-protein interactions. This compound can be used to label specific amino acid residues in a protein, which can then be cross-linked to other proteins using UV light. This cross-linking technique can help identify protein-protein interactions and provide insights into the structure and function of proteins.
Propriétés
Numéro CAS |
129992-33-2 |
|---|---|
Nom du produit |
Gdp-hexanolaminyl-4-azidosalicylic acid |
Formule moléculaire |
C23H31N9O13P2 |
Poids moléculaire |
703.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 6-[(4-azido-2-hydroxybenzoyl)amino]hexyl hydrogen phosphate |
InChI |
InChI=1S/C23H31N9O13P2/c24-23-28-19-16(21(37)29-23)27-11-32(19)22-18(35)17(34)15(44-22)10-43-47(40,41)45-46(38,39)42-8-4-2-1-3-7-26-20(36)13-6-5-12(30-31-25)9-14(13)33/h5-6,9,11,15,17-18,22,33-35H,1-4,7-8,10H2,(H,26,36)(H,38,39)(H,40,41)(H3,24,28,29,37)/t15-,17-,18-,22-/m1/s1 |
Clé InChI |
VIWRRYSBYBSLPL-UVLLPENVSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCCCOP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
Synonymes |
GDP-hexanolaminyl-4-azidosalicylic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



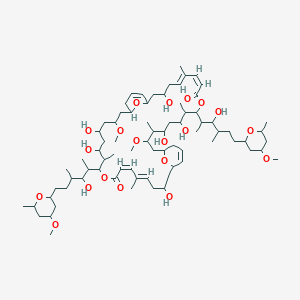
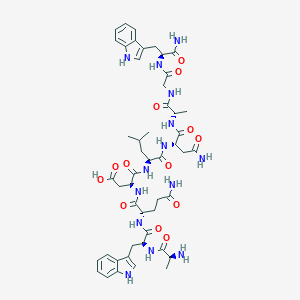
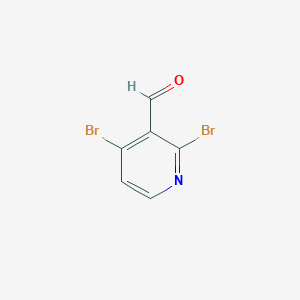
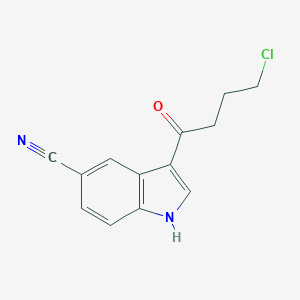
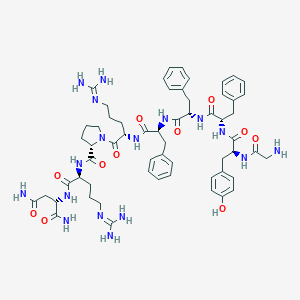
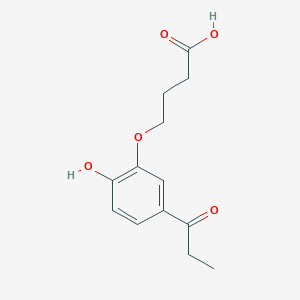
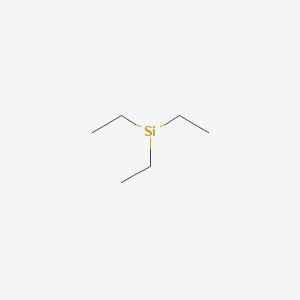
![2-[(2-Methyl-2-propanyl)sulfinyl]pyridine 1-oxide](/img/structure/B143930.png)

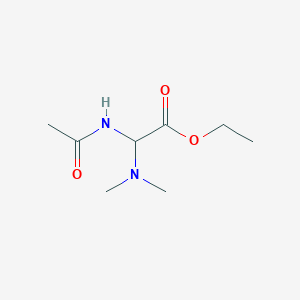
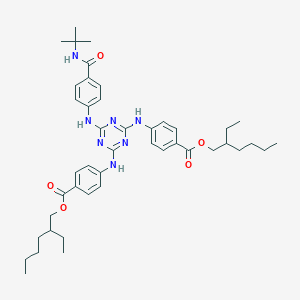
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
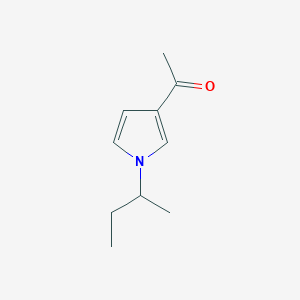
![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)